N-methyl-noscapine is a derivative of noscapine, an opium alkaloid known for its potential anticancer properties. This compound has garnered attention due to its ability to inhibit tumor growth and its unique mechanism of action, which involves interaction with microtubules. N-methyl-noscapine is classified as an antineoplastic agent, falling within the broader category of benzofurans and isoquinolines. Its structural modifications compared to noscapine enhance its biological activity, making it a subject of interest in cancer research.
N-methyl-noscapine is derived from noscapine, which is primarily extracted from the opium poppy (Papaver somniferum). The compound belongs to the class of alkaloids, specifically isoquinoline alkaloids. It is categorized as an antitumor agent due to its ability to disrupt microtubule dynamics, similar to other known anticancer drugs like paclitaxel.
The synthesis of N-methyl-noscapine typically involves several steps starting from noscapine or its precursors. One effective method includes the N-demethylation of noscapine using specific enzymes or chemical reagents. For instance, a reported approach involves the oxidation of noscapine to form its N-oxide, followed by selective reduction to yield N-methyl-noscapine. This process can be facilitated by using site-directed mutagenesis to create enzyme variants that enhance the regioselectivity of the reaction, achieving up to 88% selectivity for N-demethylation .
Another synthesis route highlighted in literature involves the use of paraformaldehyde in a reaction with dry hydrochloric acid gas, which modifies the C-9 position of noscapine to produce various analogues with improved anticancer properties .
N-methyl-noscapine retains the core structure of noscapine but features a methyl group at the nitrogen atom. The molecular formula is with a molecular weight of approximately 273.38 g/mol. The compound consists of two fused ring systems: an isoquinoline and a benzofuranone ring. The presence of multiple methoxy groups on these rings contributes to its chemical reactivity and biological activity.
N-methyl-noscapine undergoes various chemical reactions that contribute to its pharmacological properties. Notably, it can interact with tubulin, leading to alterations in microtubule dynamics. The mechanism often involves binding at the β-tubulin site, which prevents normal polymerization and destabilizes microtubules .
Additionally, studies have shown that N-methyl-noscapine can be metabolized into various hydroxylated derivatives through cytochrome P450-mediated reactions, which may enhance its anticancer efficacy by producing more active metabolites .
The primary mechanism of action for N-methyl-noscapine involves binding to tubulin and inhibiting microtubule assembly. This disruption leads to cell cycle arrest in cancer cells, particularly during mitosis. The binding affinity parameters have been studied extensively; for instance, N-methyl-noscapine exhibits a significantly lower dissociation constant compared to noscapine itself, indicating stronger binding affinity .
In vitro studies have demonstrated that N-methyl-noscapine effectively induces apoptosis in various cancer cell lines by disrupting microtubule dynamics and triggering cellular stress responses.
N-methyl-noscapine has significant potential in cancer therapy due to its ability to inhibit tumor growth through microtubule disruption. Research continues into its efficacy against various cancer types, including glioblastoma and breast cancer. Additionally, it serves as a lead compound for developing new analogues with enhanced anticancer properties.
Ongoing studies focus on understanding its pharmacokinetics and optimizing synthetic routes for better yields and biological activity. The exploration of its metabolites also holds promise for identifying new therapeutic agents derived from this compound .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4